1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound characterized by a pyrrolidine ring substituted with a hydroxyl group and a carboxylic acid group, along with a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-cyanobenzaldehyde with a suitable amine can lead to the formation of the pyrrolidine ring, followed by hydroxylation and carboxylation steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of less toxic reagents are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyanophenyl group can be reduced to form amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxamide
- 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylate
- 4-Cyanophenylacetic acid
Comparison: 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
1-(4-cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-6-8-1-3-9(4-2-8)14-7-10(15)5-11(14)12(16)17/h1-4,10-11,15H,5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUMMXIPTKTCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C2=CC=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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